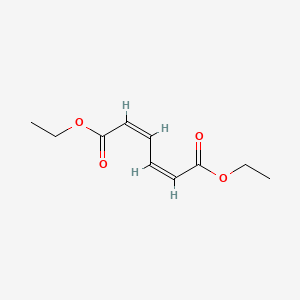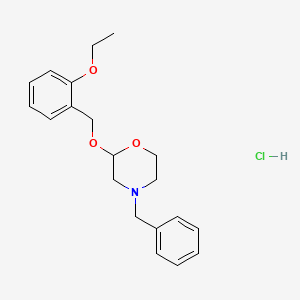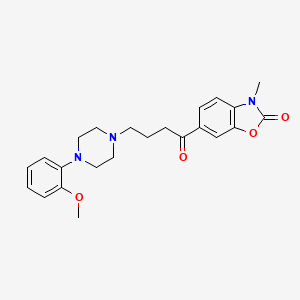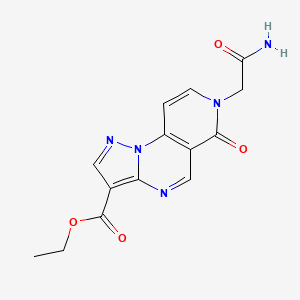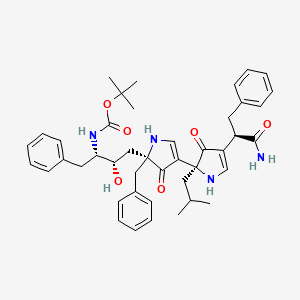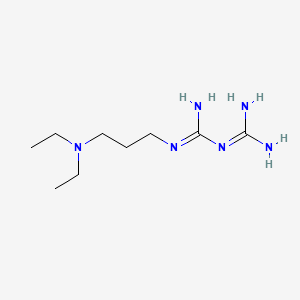
2-(Dimethylamino)ethyl carbanilate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethylamino)ethyl carbanilate hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. It is a derivative of carbanilic acid and is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a carbanilate moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl carbanilate hydrochloride typically involves the reaction of dimethylethanolamine with carbanilic acid derivatives. One common method includes the chlorination of dimethylethanolamine using thionyl chloride under controlled temperature conditions (5-15°C) in an ice water bath. This reaction produces 2-dimethylaminoethyl chloride, which is then reacted with carbanilic acid to form the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to remove impurities and achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dimethylamino)ethyl carbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the carbanilate moiety into amines or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbanilate derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Dimethylamino)ethyl carbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is utilized in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Dimethylamino)ethyl chloride hydrochloride
- 2-(Dimethylamino)ethyl methacrylate
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-(Dimethylamino)ethyl carbanilate hydrochloride stands out due to its unique combination of a dimethylamino group and a carbanilate moiety. This structure imparts distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not fulfill. Its solubility in water and ability to participate in various chemical reactions further enhance its versatility .
Eigenschaften
| 3739-06-8 | |
Molekularformel |
C11H17ClN2O2 |
Molekulargewicht |
244.72 g/mol |
IUPAC-Name |
2-(dimethylamino)ethyl N-phenylcarbamate;hydrochloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(2)8-9-15-11(14)12-10-6-4-3-5-7-10;/h3-7H,8-9H2,1-2H3,(H,12,14);1H |
InChI-Schlüssel |
YBSPZNILXCUSOL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC(=O)NC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



